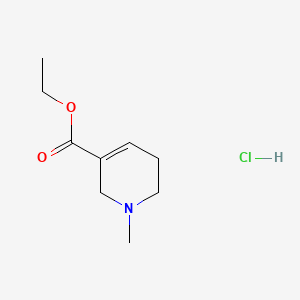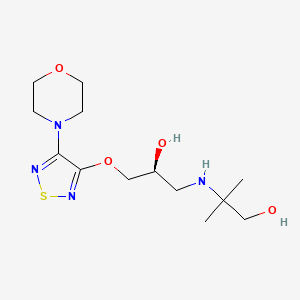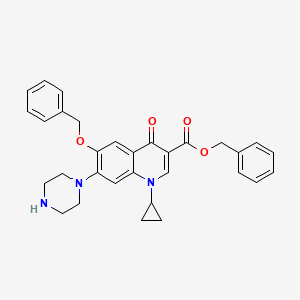
Arecaidine Ethyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arecaidine ethyl ester hydrochloride (AEH) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of the alkaloid Areca catechu, which is derived from the Areca nut, and is used as a research tool in the study of the biological effects of alkaloids. AEH has been used in a variety of scientific studies, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
Arecaidine Ethyl Ester Hydrochloride has been studied for its antagonistic properties against muscarinic acetylcholine receptors (mAChRs), which are critical in the central and peripheral nervous system. The compound has shown high orthosteric binding affinity for the subtype M1, which is significant for developing selective ligands for therapeutic and diagnostic applications .
Development of PET Tracers
The stereoisomers of Arecaidine Ethyl Ester Hydrochloride have been evaluated for their potential as positron emission tomography (PET) tracers. The (R,R)-isomer, in particular, appears promising due to its high subtype selectivity and low dissociation constant (K value), making it a lead structure for future PET tracer development .
Neurological Disorder Research
Arecaidine derivatives are being explored for their role in neurological disorder research. The compound’s ability to interact with mAChRs makes it a valuable tool in studying diseases like Alzheimer’s and Parkinson’s, where cholinergic systems are affected .
Blood-Brain Barrier Permeability Studies
The physicochemical property profiles of Arecaidine Ethyl Ester Hydrochloride, expressed in terms of HPLC-logD values, suggest its potential permeability across the blood-brain barrier. This characteristic is crucial for compounds intended for central nervous system targeting .
Structure-Activity Relationship (SAR) Exploration
Research involving Arecaidine Ethyl Ester Hydrochloride contributes to the understanding of structure-activity relationships (SAR). The compound’s various stereoisomers help elucidate the impact of stereochemistry on binding affinity and biological activity .
Drug Development for Parasympathetic System Disorders
The compound’s interaction with mAChRs indicates its potential in drug development for disorders of the parasympathetic nervous system. By targeting specific receptor subtypes, it could lead to more effective treatments with fewer side effects .
Wirkmechanismus
Target of Action
Arecaidine Ethyl Ester Hydrochloride, also known as 3-Pyridinecarboxylic Acid 1,2,5,6-Tetrahydro-1-Methyl Ethyl Ester Monohydrochloride, is a derivative of Arecoline . Arecoline is the principal active compound of the Areca nut and has been found to have a wide spectrum of pharmacological activities . The primary targets of Arecaidine Ethyl Ester Hydrochloride are likely to be similar to those of Arecoline, which include various receptors in the nervous, cardiovascular, digestive, and endocrine systems .
Eigenschaften
IUPAC Name |
ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHNLWWLYHVIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCN(C1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719849 |
Source


|
| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arecaidine Ethyl Ester Hydrochloride | |
CAS RN |
17210-50-3 |
Source


|
| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)





![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)